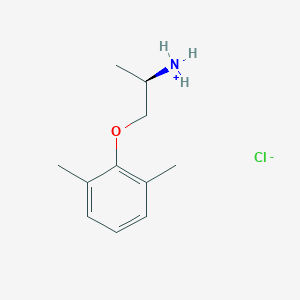

(-)-(R)-Mexiletine Hydrochloride

Vue d'ensemble

Description

(-)-(R)-Mexiletine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H18ClNO and its molecular weight is 215.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(-)-(R)-Mexiletine Hydrochloride is an antiarrhythmic medication primarily used to treat ventricular arrhythmias and certain neuromuscular disorders. Its biological activity encompasses various pharmacological effects, including sodium channel blockade and modulation of muscle excitability. This article compiles detailed research findings, case studies, and relevant data tables to elucidate the compound's biological activity.

Mexiletine acts as a class 1B antiarrhythmic agent , primarily inhibiting sodium channels in cardiac tissues. This inhibition leads to a decrease in the influx of sodium ions during depolarization, thereby stabilizing the cardiac cell membrane and reducing excitability. The drug is particularly effective in conditions characterized by increased cardiac excitability, such as ventricular tachycardia.

Pharmacokinetics

The pharmacokinetics of mexiletine involve rapid absorption, with a half-life of approximately 10 hours . It undergoes hepatic metabolism primarily via CYP2D6 and CYP1A2 pathways, leading to various metabolites that may contribute to its overall pharmacological profile.

1. Cardiac Arrhythmias

Mexiletine has been shown to effectively manage ventricular arrhythmias. A study demonstrated that patients with structural heart disease experienced significant reductions in arrhythmic events when treated with mexiletine compared to placebo, supporting its efficacy in this indication .

| Study | Population | Treatment Duration | Outcome |

|---|---|---|---|

| Randomized Controlled Trial | Patients with ventricular arrhythmias | 12 weeks | Significant reduction in arrhythmic events |

2. Neuromuscular Disorders

Recent clinical trials have explored the use of mexiletine in treating spinal and bulbar muscular atrophy (SBMA) . A phase II trial indicated that mexiletine could improve muscle stiffness and function in affected patients, although it did not restore cold exposure-induced prolongation of muscle action potentials .

| Study | Population | Treatment | Key Findings |

|---|---|---|---|

| Phase II Trial | Patients with SBMA | Mexiletine 100 mg TID for 4 weeks | Reduced muscle stiffness; gastrointestinal discomfort noted |

3. Hypersensitivity Reactions

While mexiletine is generally well-tolerated, there have been reports of hypersensitivity reactions. A notable case involved an elderly patient who developed a severe hypersensitivity syndrome after prolonged use of mexiletine, necessitating withdrawal of the drug and treatment with corticosteroids .

Adverse Effects

Common adverse effects associated with mexiletine include:

- Gastrointestinal disturbances (nausea, vomiting)

- Neurological symptoms (dizziness, tremors)

- Hematological issues (thrombocytopenia) .

Case Studies

Several case studies illustrate the diverse effects of mexiletine:

- Case Study 1 : An 82-year-old male developed eosinophilic pneumonia linked to mexiletine use, highlighting the need for vigilance regarding hypersensitivity reactions .

- Case Study 2 : In a series of N-of-1 trials involving patients with nondystrophic myotonia, mexiletine significantly reduced muscle stiffness compared to placebo, affirming its role in managing myotonic symptoms .

Applications De Recherche Scientifique

Pharmacological Profile

Mexiletine is structurally similar to lidocaine and functions primarily as a voltage-gated sodium channel blocker . It is characterized by:

- Mechanism of Action : Mexiletine inhibits the inward sodium current necessary for the initiation and conduction of cardiac impulses, thereby reducing the rate of rise of the action potential during phase 0. This action results in a decreased effective refractory period (ERP) in cardiac tissues, particularly in Purkinje fibers .

- Pharmacokinetics :

Cardiac Arrhythmias

Mexiletine is primarily utilized for managing ventricular arrhythmias , particularly in patients with documented life-threatening conditions such as ventricular tachycardia. It is especially effective in cases associated with long QT syndrome (LQT3), where defective sodium channels lead to sustained currents rather than complete inactivation .

Chronic Pain Management

Recent studies have indicated that mexiletine can be beneficial in treating chronic pain conditions, including neuropathic pain and myotonia. It has shown effectiveness in alleviating muscle stiffness associated with nondystrophic myotonias and myotonic dystrophy .

Neuromuscular Disorders

Mexiletine has been explored as a treatment option for various neuromuscular disorders. Notably, it has been investigated for its efficacy in spinal and bulbar muscular atrophy (SBMA), where it may help reduce symptoms related to cold paresis due to membrane hyperexcitability .

Case Studies and Research Findings

Several case studies have documented the effects of mexiletine across different medical conditions:

- Hypersensitivity Reactions : A case study reported an elderly male developing eosinophilic pneumonia as a hypersensitivity reaction to mexiletine after five months of treatment for dilated cardiomyopathy. The patient improved significantly upon discontinuation of the drug and administration of corticosteroids .

- Muscle Stiffness Reduction : A randomized controlled trial involving patients with nondystrophic myotonia demonstrated that mexiletine significantly reduced muscle stiffness compared to placebo, with a notable percentage of patients reporting gastrointestinal discomfort as a side effect .

Comparative Effectiveness

The following table summarizes the clinical effectiveness of mexiletine in various applications:

| Application | Condition | Effectiveness | Side Effects |

|---|---|---|---|

| Cardiac Arrhythmias | Ventricular Tachycardia | High (life-threatening cases) | Minimal; potential CNS effects |

| Chronic Pain | Neuropathic Pain | Moderate | Gastrointestinal discomfort |

| Neuromuscular Disorders | Myotonia | Significant | Allergic reactions possible |

| Neuromuscular Disorders | SBMA | Under investigation | Unknown |

Propriétés

IUPAC Name |

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEIBWMZVIVJLQ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OC[C@@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00720413 | |

| Record name | (2R)-1-(2,6-Dimethylphenoxy)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81771-86-0 | |

| Record name | 2-Propanamine, 1-(2,6-dimethylphenoxy)-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81771-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexiletine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081771860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-1-(2,6-Dimethylphenoxy)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEXILETINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALS5ZYR2GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.